2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid

Phenylketonuria Urinary Biomarkers Metabolomics

2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid (CAS 3247-74-3), also designated meta-hydroxyphenylhydracrylic acid, is a beta-hydroxy monocarboxylic acid belonging to the phenylpropanoic acid class. It is a recognized human urinary metabolite formed during the microbial degradation of dietary flavonoids, notably (+)-catechin, and serves as a xenobiotic metabolite marker.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 3247-74-3
Cat. No. B3342743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
CAS3247-74-3
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(C(=O)O)O
InChIInChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
InChIKeyZVQJWJJKDHMWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-Hydroxy-3-(3-Hydroxyphenyl)Propanoic Acid (CAS 3247-74-3) and Why Its Exact Isomer Matters for Research Procurement


2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid (CAS 3247-74-3), also designated meta-hydroxyphenylhydracrylic acid, is a beta-hydroxy monocarboxylic acid belonging to the phenylpropanoic acid class [1]. It is a recognized human urinary metabolite formed during the microbial degradation of dietary flavonoids, notably (+)-catechin, and serves as a xenobiotic metabolite marker [1][2]. The compound features a hydroxy group at the C3 position (beta to the carboxyl) and a meta-hydroxyl substituent on the aromatic ring — a regioisomeric arrangement that fundamentally distinguishes it from para-hydroxy analogs and other positional isomers commonly studied in metabolomics and biomarker research [1].

Why Generic or Para-Hydroxy Substitution of 2-Hydroxy-3-(3-Hydroxyphenyl)Propanoic Acid Leads to Erroneous Biomarker or Metabolic Study Outcomes


Phenylpropanoid metabolites exhibit profound regioisomer-dependent biological behavior. The precise position of the hydroxyl group on the aromatic ring (meta vs. para) and the location of the beta-hydroxy substituent dictate enzyme substrate specificity, microbial degradation pathway partitioning, and ultimately the diagnostic specificity of the compound as a biomarker [1]. For instance, the positional isomer 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA, CAS 3247-75-4) is a recognized autism spectrum disorder biomarker elevated by gut Clostridium species, whereas the target compound 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid (CAS 3247-74-3) is primarily linked to phenylketonuria and flavonoid metabolism — demonstrating that even subtle hydroxyl-position shifts redirect the compound into entirely distinct disease-association profiles [1][2]. Consequently, substituting the target compound with a cheaper or more readily available para‑hydroxy analog (e.g., 4-hydroxyphenyllactic acid) or a differently oxidized congener (e.g., 3-(3-hydroxyphenyl)propanoic acid) invalidates comparative metabolomic quantification, biomarker validation studies, and enzyme-substrate specificity experiments.

Product-Specific Quantitative Evidence: Where 2-Hydroxy-3-(3-Hydroxyphenyl)Propanoic Acid (CAS 3247-74-3) Provides Verifiable Differentiation


Meta-Hydroxyphenylhydracrylic Acid Exhibits a 6.2-Fold Elevation in Phenylketonuria Urine Versus Normal Controls, Defining Its Diagnostic Biomarker Specificity

In children (1–13 years) diagnosed with phenylketonuria (PKU), the urinary concentration of meta-hydroxyphenylhydracrylic acid (the target compound) was quantified at 14.895 ± 9.930 μmol/mmol creatinine, compared to 2.420 ± 3.413 μmol/mmol creatinine in normal infants (0–1 year), representing a 6.2-fold mean elevation [1][2]. This quantitative fold increase is specific to the meta-hydroxy regioisomer; para‑hydroxyphenyllactic acid (4-HPLA) is also elevated in PKU but originates from a distinct tyrosine catabolic pathway and reflects inhibition of p-hydroxyphenylpyruvate oxidase rather than flavonoid-derived gut microbial metabolism [3]. The target compound therefore provides an orthogonal biomarker signal that supplements, rather than duplicates, the information from para‑hydroxy analogs.

Phenylketonuria Urinary Biomarkers Metabolomics

Distinct Regioisomeric Identity: Beta-Hydroxy-Meta-Phenol Architecture Versus the Autism-Associated HPHPA Isomer

The target compound (2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, CAS 3247-74-3) is a constitutional isomer of 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA, CAS 3247-75-4). In a 2016 clinical metabolomics study of 62 ASD children vs. 62 controls, HPHPA was identified as one of three urinary metabolites significantly elevated in autism (p<0.001) and decreased after oral vancomycin, with ROC analysis yielding >96% specificity [1]. The target compound is not elevated in the same autism cohort; its disease association is restricted to phenylketonuria [2]. This isomer-specific disease segregation demonstrates that the precise location of the hydroxy group (C2 vs. C3 of the propanoate chain) determines the metabolite's microbial origin (Clostridium spp. vs. broader gut microbiota) and its clinical association.

Autism Spectrum Disorder Isomer Specificity Clostridium Metabolism

Flavonoid-Derived Metabolic Origin Confers Distinct Pathway Specificity Relative to Tyrosine-Derived Para-Hydroxy Analogs

CheBI annotation confirms that meta-hydroxyphenylhydracrylic acid is a human xenobiotic metabolite produced exclusively through the microbial degradation of flavonoids such as (+)-catechin and related dietary polyphenols, and is one of the major phenolic acids identified in human urine [1][2]. In contrast, 4-hydroxyphenyllactic acid (4-HPLA) is primarily a tyrosine metabolite formed endogenously, with urinary elevation linked to p-hydroxyphenylpyruvate oxidase deficiency and tyrosinemia [3]. This metabolic pathway divergence means that the target compound serves as a specific probe for gut microbial flavonoid processing capacity, whereas 4-HPLA reflects host tyrosine catabolism. The target compound was first identified in the urine of macaques fed (+)-catechin, establishing its direct dietary precursor-to-metabolite relationship [2].

Flavonoid Metabolism Gut Microbiota Dietary Polyphenols

Water Solubility of 6.48 g/L at 25°C Enables Direct Aqueous Metabolite Extraction Without Organic Co-Solvents

The Human Metabolome Database reports an experimentally derived water solubility of 6.48 g/L for meta-hydroxyphenylhydracrylic acid [1]. This level of aqueous solubility facilitates direct urine or plasma sample preparation using purely aqueous extraction protocols, minimizing the need for organic co‑solvents that can introduce matrix effects in LC‑MS/MS metabolomics workflows. In contrast, structurally related compounds with fewer hydroxyl groups, such as 3-(3-hydroxyphenyl)propanoic acid (CAS 621-54-5), exhibit preferential solubility in organic solvents (chloroform, methanol) , requiring solvent-exchange steps that can reduce recovery and increase inter‑sample variability. The additional beta‑hydroxy group on the propanoate backbone of the target compound contributes to this enhanced aqueous solubility profile [1].

Sample Preparation Metabolite Extraction Aqueous Solubility

Beta-Hydroxy Acid Structure Classifies This Compound into a Distinct Chemical Taxonomy with Differential Ionization and Derivatization Behavior

The target compound is classified by HMDB and ChEBI as a beta-hydroxy acid — a carboxylic acid bearing a hydroxyl group on the C3 (beta) carbon relative to the carboxyl group — and also as a phenol [1][2]. This dual functionality distinguishes it from the more common alpha‑hydroxy phenylpropanoic acids (e.g., 3-phenyllactic acid) and from the non‑hydroxylated 3-(3-hydroxyphenyl)propanoic acid. Beta‑hydroxy acids undergo distinct gas‑phase fragmentation in MS/MS, exhibit different pKa values (the target compound is described as a weak acid), and require specific derivatization conditions (e.g., BSTFA vs. MTBSTFA) for optimal GC‑MS sensitivity compared to alpha‑hydroxy or non‑hydroxylated analogs [1]. For analytical chemists developing targeted LC‑MS/MS or GC‑MS methods, this structural class difference directly dictates chromatographic retention, ionization efficiency, and choice of internal standard.

Beta-Hydroxy Acids Analytical Derivatization Chemical Taxonomy

Best-Fit Research and Industrial Application Scenarios for 2-Hydroxy-3-(3-Hydroxyphenyl)Propanoic Acid (CAS 3247-74-3)


Phenylketonuria (PKU) Biomarker Quantification and Metabolic Pathway Research

Use as an authentic reference standard for targeted LC‑MS/MS or GC‑MS quantification of urinary meta‑hydroxyphenylhydracrylic acid in PKU patient cohorts. The compound's 6.2‑fold elevation in PKU urine versus normal controls [1] makes it a validated biomarker for monitoring phenylalanine hydroxylase deficiency and dietary intervention efficacy. Its flavonoid‑derived origin provides a complementary metabolic readout alongside tyrosine‑derived markers such as 4‑hydroxyphenyllactic acid [2].

Gut Microbial Flavonoid Metabolism and Dietary Polyphenol Intervention Studies

Deploy as a quantitative urinary endpoint in dietary intervention trials investigating gut microbial metabolism of flavonoids (e.g., catechin‑rich foods). The established precursor‑to‑metabolite relationship between (+)-catechin ingestion and urinary excretion of this compound in primates [1] supports its use as a specific microbial flavonoid degradation marker, distinct from tyrosine‑derived phenolic acids [2].

Isomer-Specific Method Development and Analytical Validation for Aqueous Metabolomics

Utilize as a calibration standard for developing and validating aqueous‑compatible LC‑MS/MS methods for urinary phenolic acid profiling. Its water solubility of 6.48 g/L eliminates the need for organic co‑solvents during standard preparation [1], and its beta‑hydroxy acid classification necessitates specific MS/MS fragmentation optimization that cannot be replicated with alpha‑hydroxy or non‑hydroxylated phenylpropanoic acid analogs [2].

Differential Diagnosis Metabolite Panels: Distinguishing PKU from Autism Spectrum Disorders

Include in multi‑analyte biomarker panels designed to differentiate PKU from autism spectrum disorder (ASD) metabolic signatures. While the positional isomer HPHPA (CAS 3247-75-4) is robustly elevated in ASD and decreases after vancomycin treatment [1], the target compound is specifically associated with PKU [2]. This isomer‑specific segregation enables differential diagnostic metabolite panels requiring both authentic reference compounds for accurate quantification.

Quote Request

Request a Quote for 2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.